Genotoxicity Risk: mTOR inhibitor-11 vs. Lead Compound 1
mTOR inhibitor-11 (Compound 9) was identified through SAR optimization to eliminate the genotoxicity risk observed in earlier lead compound 1 [1]. While compound 1 showed a positive signal in in vitro genotoxicity assays, both compounds 9 and 11 were confirmed to have no genotoxicity risk [1].
| Evidence Dimension | In vitro genotoxicity risk (assay type unspecified in abstract) |
|---|---|
| Target Compound Data | No genotoxicity risk |
| Comparator Or Baseline | Lead compound 1: positive genotoxicity risk |
| Quantified Difference | Qualitative binary outcome: risk eliminated |
| Conditions | In vitro genotoxicity assays (details in full text) |
Why This Matters
For researchers planning long-term in vivo studies or CNS disease models where repeat dosing is required, a compound with no genotoxicity risk is essential to avoid confounding safety signals.
- [1] Bonazzi S, Gray A, Thomsen NM, et al. Identification of Brain-Penetrant ATP-Competitive mTOR Inhibitors for CNS Syndromes. J Med Chem. 2023;66(13):9095-9119. View Source
